molecular formula C7H8N4 B080842 2-Hydrazino-1H-benzimidazole CAS No. 15108-18-6

2-Hydrazino-1H-benzimidazole

Cat. No. B080842
CAS RN: 15108-18-6
M. Wt: 148.17 g/mol
InChI Key: PXUYWNZBZXDJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hydrazino-1H-benzimidazole involves various methods, including the reaction of 2-chlorobenzimidazole with hydrazine hydrate. This method provides a straightforward approach to obtaining the hydrazino derivative. For instance, the synthesis of 3-Hydrazino-1,2,4-Triazino[4,3-a]Benzimidazole from 2-chlorobenzimidazole is a notable example, highlighting the compound's role as a synthon for constructing nitrogen heterocycles (Venkataratnam et al., 1987).

Molecular Structure Analysis

The molecular structure of 2-Hydrazino-1H-benzimidazole derivatives has been characterized through various spectroscopic methods. The presence of a hydrazino group adjacent to an -NH group makes it an essential synthon for the synthesis of a variety of nitrogen heterocycles, as confirmed by structural analysis through NMR, IR, and mass spectrometry (Venkataratnam et al., 1987).

Chemical Reactions and Properties

2-Hydrazino-1H-benzimidazole undergoes various chemical reactions, including cyclization and condensation, to form diverse heterocyclic compounds. For example, it reacts with β-diketones in neutral and acidic media to form pyrazolyl benzimidazoles and hydrazones, respectively. These reactions are critical for synthesizing compounds with potential biological activities (Joshi et al., 1988).

Physical Properties Analysis

The physical properties of 2-Hydrazino-1H-benzimidazole and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their chemical behavior and applications. The crystal structures of these compounds, characterized by X-ray diffraction, reveal the presence of hydrogen bonds and π-π stacking interactions, which are essential for their stability and reactivity (Wang et al., 2016).

Scientific Research Applications

Synthesis and Characterization

2-Hydrazino-1H-benzimidazole is often used in the synthesis of various compounds. It is an intermediate in the preparation of benzoxazole derivatives, showing its role in the field of organic synthesis. The synthesized compounds are typically characterized by methods like IR, NMR, and MS to confirm their structure and purity (Alheety, 2019).

Antimicrobial Activity

Compounds synthesized from 2-Hydrazino-1H-benzimidazole have been evaluated for their antimicrobial activity. Some compounds derived from it have shown promising results against gram-positive bacteria, making them potential candidates for specific antibacterial drugs. Additionally, these compounds have been screened for their antibacterial and antifungal properties against various microorganisms, suggesting their potential in antimicrobial therapy (Alheety, 2019; Salahuddin et al., 2017).

Antitumor Activity

Certain derivatives of 2-Hydrazino-1H-benzimidazole have shown significant antitumor activity. For example, some compounds have been more active than standard drugs against breast cancer cells, highlighting their potential in cancer treatment. These derivatives are also being studied for their antiproliferative activity against various human cancer cell lines (Khadiga AbuZied et al., 2014).

Anthelmintic Activity

2-Hydrazino-1H-benzimidazole derivatives have been found to exhibit strong anthelmintic activity. This property is mediated through the inhibition of tubulin polymerization, similar to other known benzimidazole anthelmintics. These compounds have been tested against parasites like Trichinella spiralis and have shown significant anthelmintic activity without major neurotoxic effects (Anichina et al., 2021).

Safety And Hazards

While specific safety and hazard information for 2-Hydrazino-1H-benzimidazole was not found, benzimidazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Future Directions

Recent research has focused on developing new benzimidazole derivatives with combined antiparasitic and antioxidant properties . The expansion of the benzimidazole scaffold with heterocyclic rings has resulted in a tridentate cyclic system that shows promising affinity and selectivity toward VEGFR2 . These compounds have shown promising in vitro cytotoxic activities and selective inhibitory activity against VEGFR2 . This suggests that 2-Hydrazino-1H-benzimidazole and its derivatives could be further explored for their potential therapeutic applications.

properties

IUPAC Name

1H-benzimidazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUYWNZBZXDJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164704
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-1H-benzimidazole

CAS RN

15108-18-6
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15108-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.